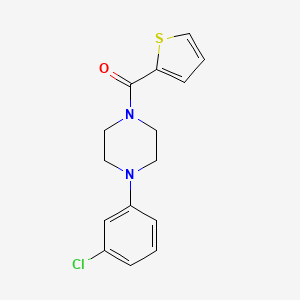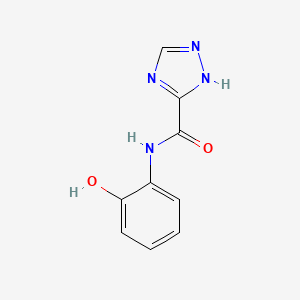![molecular formula C19H22ClN3O2 B5686973 N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B5686973.png)
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxybenzamide, also known as BAY 59-3074, is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1). CB1 receptors are found in high concentrations in the brain and are involved in a variety of physiological processes, including appetite regulation, pain perception, and mood. BAY 59-3074 has been the subject of extensive scientific research due to its potential therapeutic applications.
作用机制
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxybenzamide 59-3074 acts as a competitive antagonist of the CB1 receptor, blocking the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a reduction in CB1 receptor signaling, which in turn leads to the observed physiological effects.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxybenzamide 59-3074 has been shown to reduce food intake and body weight in animal models, as well as improve glucose tolerance and insulin sensitivity in obese mice. It has also been studied for its potential to reduce drug-seeking behavior in addiction. However, it should be noted that the effects of N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxybenzamide 59-3074 on human subjects have not been extensively studied.
实验室实验的优点和局限性
One advantage of N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxybenzamide 59-3074 is its high selectivity for the CB1 receptor, which reduces the potential for off-target effects. However, its potency may also make it difficult to use in certain assays, as high concentrations may be required to achieve the desired effect. Additionally, the use of N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxybenzamide 59-3074 in animal models may not accurately reflect its effects in humans.
未来方向
There are several potential future directions for research on N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxybenzamide 59-3074. One area of interest is its potential use in the treatment of obesity and metabolic disorders, particularly in combination with other therapies. It may also be studied for its potential to reduce drug-seeking behavior in addiction, as well as its effects on other physiological processes regulated by the CB1 receptor. Additionally, the development of more selective CB1 receptor antagonists may lead to the discovery of new therapeutic targets.
合成方法
The synthesis of N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxybenzamide 59-3074 involves several steps, starting with the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-chloro-4-(4-methyl-1-piperazinyl)aniline to form the amide intermediate, which is subsequently converted to N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxybenzamide 59-3074 using a palladium-catalyzed coupling reaction.
科学研究应用
N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxybenzamide 59-3074 has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, metabolic disorders, and addiction. CB1 receptors play a key role in regulating appetite and metabolism, and N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxybenzamide 59-3074 has been shown to reduce food intake and body weight in animal models. It has also been studied for its potential to reduce drug-seeking behavior in addiction.
属性
IUPAC Name |
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-22-9-11-23(12-10-22)17-8-7-14(13-16(17)20)21-19(24)15-5-3-4-6-18(15)25-2/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCATTZSNDMGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide](/img/structure/B5686902.png)
![3-{3-[1-(dimethylamino)ethyl]phenyl}-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5686917.png)
![(3R*,4R*)-3-isopropyl-4-methyl-1-[(methylthio)acetyl]-3-pyrrolidinol](/img/structure/B5686918.png)
![N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide](/img/structure/B5686934.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[3-(methylthio)propyl]-3-pyrrolidinyl}-1-methyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5686942.png)
![2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine](/img/structure/B5686949.png)
![[(3R*,4R*)-4-[(4-ethylpiperazin-1-yl)methyl]-1-(7-methylthieno[3,2-d]pyrimidin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B5686950.png)


![3-(2-methyl-1H-benzimidazol-1-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5686980.png)
![N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5686982.png)
![9-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5686987.png)